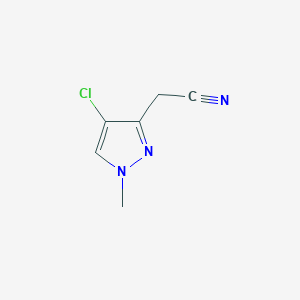

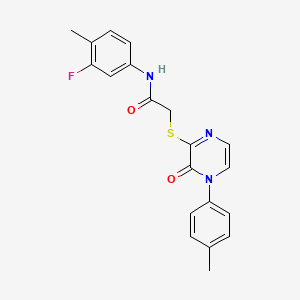

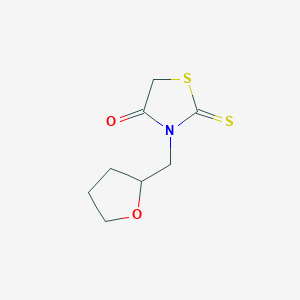

![molecular formula C26H28N2O5 B2564322 1-(3-Ethoxyphenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 634574-46-2](/img/structure/B2564322.png)

1-(3-Ethoxyphenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-(3-Ethoxyphenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” is a complex organic compound. It contains a pyrrole ring, which is a five-membered aromatic heterocycle, like furan and imidazole . Pyrrole is a colorless volatile liquid that darkens readily upon exposure to air, and is usually purified by distillation immediately before use .

Synthesis Analysis

The synthesis of such compounds often involves multicomponent processes . A common method for the synthesis of pyrroles is the Paal-Knorr Pyrrole Synthesis, which involves the condensation of primary amines with 1,4-diketones . Additionally, a method for the preparation of N-acylpyrroles involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. Pyrrole rings are planar and aromatic, contributing to the stability of the molecule . The ethoxy, methyl, and morpholinoethyl substituents will add to this complexity.Chemical Reactions Analysis

Pyrrole-containing compounds can undergo a variety of chemical reactions. For instance, N-substituted pyrroles can be synthesized via a Cu/ABNO-catalyzed aerobic oxidative coupling of diols and a broad range of primary amines .Scientific Research Applications

Electronic and Photophysical Properties

Electron Transport in Polymer Solar Cells : A novel n-type conjugated polyelectrolyte, incorporating a diketopyrrolopyrrole (DPP) backbone, has been synthesized for use as an electron transport layer in inverted polymer solar cells, showcasing high conductivity and electron mobility due to the electron-deficient nature of the DPP backbone (Hu et al., 2015).

Optoelectronic Material Synthesis : The synthesis of 1-aryl-2-[(2-dimethylamino)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones and their analogs, which include the subject compound, provides a range of derivatives for potential use in the creation of novel organic optoelectronic materials (Vydzhak & Panchishyn, 2010).

Photoluminescent Polymers : Research into polymers containing the 2,3,5,6-tetraarylated pyrrolo[3,4-c]pyrrole-1,4-dione unit, similar to the target compound, has led to the development of highly luminescent polymers with significant potential for electronic applications due to their strong fluorescence and good solubility in organic solvents (Zhang & Tieke, 2008).

Chemical Synthesis and Reactions

Synthesis Routes : Methods for synthesizing derivatives of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones, similar to the compound , have been developed, offering a broad range of potential derivatives for various applications (Fujimori et al., 1986).

Functional Group Modifications : Studies on the modification of functional groups in morpholine-2,5-dione derivatives, which are structurally related to the target compound, have led to the synthesis of biodegradable polyesteramides with various functional groups, indicating the versatility of these compounds in polymer chemistry (Veld et al., 1992).

Pyrrolone and Pyrrolopyridine Derivatives : Research into the reaction of arylmethylene-oxazolinones with active methylene reagents, related to the compound's structure, has produced various derivatives including pyrrolidinones and pyrrolopyridines, underscoring the compound's potential for generating pharmacologically interesting derivatives (Kandeel et al., 1995).

Corrosion Inhibition

- Carbon Steel Corrosion Inhibition : Derivatives of 1H-pyrrole-2,5-dione, structurally related to the compound , have been studied as organic inhibitors of carbon steel corrosion in acidic media, demonstrating the potential of these compounds in corrosion inhibition applications (Zarrouk et al., 2015).

Future Directions

Pyrrole-containing compounds have diverse biological activities and are considered a potential source of biologically active compounds . Therefore, the synthesis and study of such compounds, including “1-(3-Ethoxyphenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione”, may have significant potential in the development of new therapeutic agents .

properties

IUPAC Name |

1-(3-ethoxyphenyl)-7-methyl-2-(2-morpholin-4-ylethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N2O5/c1-3-32-19-6-4-5-18(16-19)23-22-24(29)20-15-17(2)7-8-21(20)33-25(22)26(30)28(23)10-9-27-11-13-31-14-12-27/h4-8,15-16,23H,3,9-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRUYRGMBGZSGNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)C2C3=C(C(=O)N2CCN4CCOCC4)OC5=C(C3=O)C=C(C=C5)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Ethoxyphenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

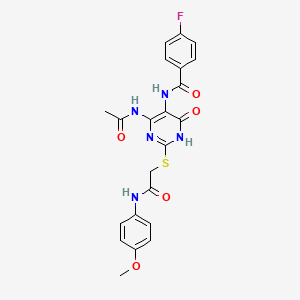

![3-[(2S,4R)-4-methoxypyrrolidin-2-yl]-4H-1,2,4-triazole hydrochloride](/img/structure/B2564239.png)

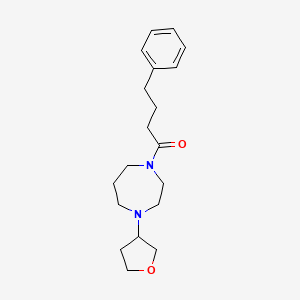

![4-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-6-methylchromen-2-one](/img/structure/B2564241.png)

![4,7,8-Trimethyl-6-(2-methylphenyl)-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![1-(4-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2564254.png)

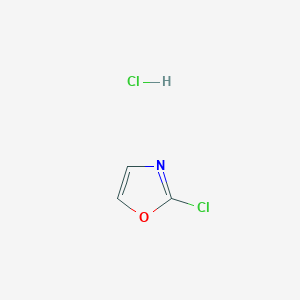

![7-Fluoro-3-[[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2564258.png)